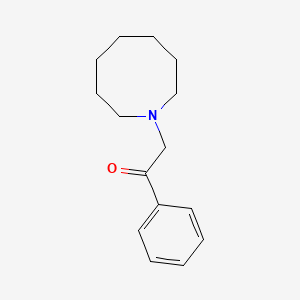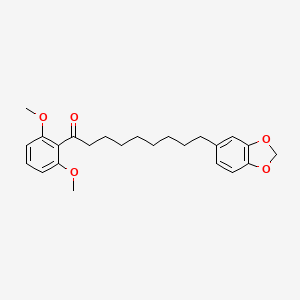![molecular formula C22H26F2N2O2 B14307861 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide CAS No. 113281-82-6](/img/structure/B14307861.png)
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is an organic compound characterized by the presence of fluorine atoms at the 2 and 6 positions on the benzamide ring, and an octylphenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide typically involves the following steps:
Condensation Reaction: The starting material, 2,6-difluorobenzoic acid, undergoes a condensation reaction with 4-octylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products:
Oxidation: Formation of 2,6-difluorobenzoic acid derivatives.
Reduction: Formation of 2,6-difluoro-N-[(4-octylphenyl)carbamoyl]amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2,6-Difluorobenzoic acid: Shares the difluoro substitution pattern but lacks the octylphenyl group.
4-Octylbenzoic acid: Contains the octylphenyl group but lacks the difluoro substitution.
Uniqueness: 2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide is unique due to the combination of the difluoro substitution and the octylphenyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
113281-82-6 |
|---|---|
Fórmula molecular |
C22H26F2N2O2 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
2,6-difluoro-N-[(4-octylphenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C22H26F2N2O2/c1-2-3-4-5-6-7-9-16-12-14-17(15-13-16)25-22(28)26-21(27)20-18(23)10-8-11-19(20)24/h8,10-15H,2-7,9H2,1H3,(H2,25,26,27,28) |
Clave InChI |
HTVRSMMYICDLAX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


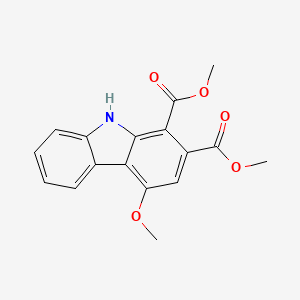
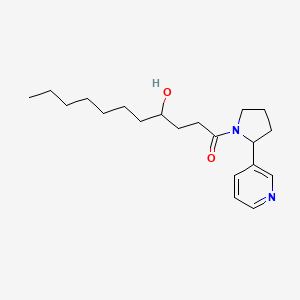
![1-Propanone, 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-(4-methylphenyl)-](/img/structure/B14307794.png)
![4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate](/img/structure/B14307796.png)

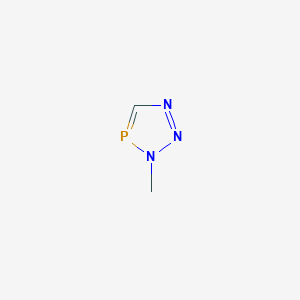
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
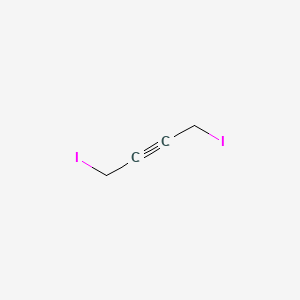
![4-Cyanophenyl 4-[(undec-10-enoyl)oxy]benzoate](/img/structure/B14307821.png)
